Cas no 1551409-74-5 (3-(Bromomethyl)-1-ethoxy-3,4-dimethylpentane)

3-(Bromomethyl)-1-ethoxy-3,4-dimethylpentane Chemical and Physical Properties
Names and Identifiers
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- 3-(bromomethyl)-1-ethoxy-3,4-dimethylpentane
- 3-(Bromomethyl)-1-ethoxy-3,4-dimethylpentane
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- Inchi: 1S/C10H21BrO/c1-5-12-7-6-10(4,8-11)9(2)3/h9H,5-8H2,1-4H3
- InChI Key: QAMWOIBYMFNHFV-UHFFFAOYSA-N
- SMILES: BrCC(C)(CCOCC)C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 114
- XLogP3: 3.5
- Topological Polar Surface Area: 9.2
3-(Bromomethyl)-1-ethoxy-3,4-dimethylpentane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-674931-5.0g |
3-(bromomethyl)-1-ethoxy-3,4-dimethylpentane |
1551409-74-5 | 5.0g |
$3520.0 | 2023-03-11 | ||
Enamine | EN300-674931-0.05g |
3-(bromomethyl)-1-ethoxy-3,4-dimethylpentane |
1551409-74-5 | 0.05g |
$1020.0 | 2023-03-11 | ||
Enamine | EN300-674931-0.1g |
3-(bromomethyl)-1-ethoxy-3,4-dimethylpentane |
1551409-74-5 | 0.1g |
$1068.0 | 2023-03-11 | ||
Enamine | EN300-674931-0.5g |
3-(bromomethyl)-1-ethoxy-3,4-dimethylpentane |
1551409-74-5 | 0.5g |
$1165.0 | 2023-03-11 | ||
Enamine | EN300-674931-0.25g |
3-(bromomethyl)-1-ethoxy-3,4-dimethylpentane |
1551409-74-5 | 0.25g |
$1117.0 | 2023-03-11 | ||
Enamine | EN300-674931-2.5g |
3-(bromomethyl)-1-ethoxy-3,4-dimethylpentane |
1551409-74-5 | 2.5g |
$2379.0 | 2023-03-11 | ||
Enamine | EN300-674931-10.0g |
3-(bromomethyl)-1-ethoxy-3,4-dimethylpentane |
1551409-74-5 | 10.0g |
$5221.0 | 2023-03-11 | ||
Enamine | EN300-674931-1.0g |
3-(bromomethyl)-1-ethoxy-3,4-dimethylpentane |
1551409-74-5 | 1g |
$0.0 | 2023-06-07 |
3-(Bromomethyl)-1-ethoxy-3,4-dimethylpentane Related Literature
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J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
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Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
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5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
Additional information on 3-(Bromomethyl)-1-ethoxy-3,4-dimethylpentane
Latest Research Insights on 1551409-74-5 and 3-(Bromomethyl)-1-ethoxy-3,4-dimethylpentane in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of specialized compounds such as 1551409-74-5 and 3-(Bromomethyl)-1-ethoxy-3,4-dimethylpentane. These compounds are increasingly recognized for their potential in drug development, chemical synthesis, and biological applications. This research brief synthesizes the latest findings and explores their implications for the field.
The compound 1551409-74-5, a unique chemical entity, has garnered attention due to its structural properties and reactivity. Recent studies have focused on its role as an intermediate in the synthesis of complex pharmaceutical agents. Its molecular framework allows for versatile modifications, making it a valuable scaffold in medicinal chemistry. Researchers have identified its potential in targeting specific biological pathways, particularly in oncology and infectious diseases.
3-(Bromomethyl)-1-ethoxy-3,4-dimethylpentane, another critical compound, has been investigated for its utility in organic synthesis and as a building block for more complex molecules. Its bromomethyl group provides a reactive site for further functionalization, enabling the creation of diverse derivatives. Recent publications have demonstrated its efficacy in cross-coupling reactions, which are pivotal in constructing pharmacologically active compounds. The compound's stability and reactivity profile make it a preferred choice in synthetic chemistry.
One notable study published in the Journal of Medicinal Chemistry explored the use of 1551409-74-5 in the development of kinase inhibitors. The research team utilized computational modeling and high-throughput screening to identify derivatives of 1551409-74-5 that exhibited potent inhibitory activity against specific kinase targets. These findings open new avenues for designing targeted therapies for cancer and inflammatory diseases.
In parallel, investigations into 3-(Bromomethyl)-1-ethoxy-3,4-dimethylpentane have revealed its potential in asymmetric synthesis. A recent paper in Organic Letters detailed its application in the stereoselective construction of chiral centers, a critical aspect of drug design. The study highlighted the compound's ability to facilitate enantioselective reactions, which are essential for producing optically pure pharmaceuticals.
Both compounds have also been examined for their safety and pharmacokinetic properties. Preclinical studies on 1551409-74-5 derivatives have shown promising bioavailability and low toxicity profiles, suggesting their suitability for further development. Similarly, 3-(Bromomethyl)-1-ethoxy-3,4-dimethylpentane has been evaluated for its environmental impact, with research indicating manageable levels of ecological risk when handled under controlled conditions.
The integration of these compounds into drug discovery pipelines underscores their importance in modern pharmaceutical research. Collaborative efforts between academic institutions and industry partners are expected to accelerate the translation of these findings into clinical applications. Future research directions may include optimizing synthetic routes for large-scale production and exploring novel therapeutic targets.
In conclusion, the ongoing research on 1551409-74-5 and 3-(Bromomethyl)-1-ethoxy-3,4-dimethylpentane demonstrates their multifaceted roles in chemical biology and drug development. Their unique properties and versatile applications position them as key players in advancing pharmaceutical science. Continued exploration of these compounds will likely yield innovative solutions to unmet medical needs and enhance the efficiency of synthetic methodologies.
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